Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is an organic compound that features a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxypropylation: The furan-2-yl intermediate is then reacted with a hydroxypropylating agent, such as epichlorohydrin, in the presence of a base like sodium hydroxide.
Carbamoylation: The hydroxypropylated furan is then treated with an isocyanate derivative to introduce the carbamoyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride for chlorination, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and hydroxypropyl carbamoyl group can interact with the active site of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
Methyl 4-((2-(thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable compound for the synthesis of derivatives with potential biological activity and unique material properties.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(20,13-4-3-9-22-13)10-17-14(18)11-5-7-12(8-6-11)15(19)21-2/h3-9,20H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINUCSKMLWFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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